molecular formula C7H3Cl2NO5 B3032582 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid CAS No. 253268-25-6

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid

Cat. No. B3032582
M. Wt: 252 g/mol
InChI Key: WKTGFYBNDVOWML-UHFFFAOYSA-N
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Patent
US08889695B2

Procedure details

A mixture of 4,6-dichloro-3-hydroxy-2-nitrobenzoic 1-6 (700 mg, 2.78 mmol), Fe powder (400 mg, 7.16 mmol) and glacial acetic acid (13 mL) was heated at 80° C. for 50 min, cooled and the solids filtered off. The filtrate was concentrated to a brown solid. Purification by flash chromatography eluting with 1% AcOH/EtOAc to 3% AcOH/EtOAc afforded 2-amino-4,6-dichloro-3-hydroxybenzoic acid (1-8) as a light brown solid (582 mg, 94%). 1H NMR (d6-DMSO, 400 MHz) δ. 6.68 (s, 1H).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-])=O)[C:3]=1[OH:15]>[Fe].C(O)(=O)C>[NH2:12][C:4]1[C:3]([OH:15])=[C:2]([Cl:1])[CH:10]=[C:9]([Cl:11])[C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=C(C(=C(C(=O)O)C(=C1)Cl)[N+](=O)[O-])O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the solids filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 1% AcOH/EtOAc to 3% AcOH/EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=CC(=C1O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 582 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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